![molecular formula C18H15N3O2 B13859544 N'-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide](/img/structure/B13859544.png)
N'-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide is a complex organic compound that features a quinoline core substituted with a benzodioxole moiety and an ethanimidamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a benzodioxole boronic acid derivative and a halogenated quinoline.
Formation of the Ethanimidamide Group: The ethanimidamide group can be introduced through a reaction with an appropriate amidine reagent under basic conditions.
Industrial Production Methods
Industrial production of N’-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N’-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline and benzodioxole moieties.
Reduction: Reduced forms of the quinoline and benzodioxole groups.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
N’-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with biological targets.
作用机制
The mechanism of action of N’-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The benzodioxole moiety can interact with aromatic residues in proteins, while the quinoline core may intercalate with DNA, disrupting cellular processes.
相似化合物的比较
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Investigated for their anticancer activity.
2-(1,3-benzodioxol-5-yl)ethanamine: Used in the synthesis of various bioactive compounds.
Uniqueness
N’-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide is unique due to its combination of a quinoline core with a benzodioxole moiety and an ethanimidamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
属性
分子式 |
C18H15N3O2 |
|---|---|
分子量 |
305.3 g/mol |
IUPAC 名称 |
N'-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide |
InChI |
InChI=1S/C18H15N3O2/c1-11(19)20-14-4-6-16-12(8-14)2-5-15(21-16)13-3-7-17-18(9-13)23-10-22-17/h2-9H,10H2,1H3,(H2,19,20) |
InChI 键 |
NZJNHLMEIQZARA-UHFFFAOYSA-N |
规范 SMILES |
CC(=NC1=CC2=C(C=C1)N=C(C=C2)C3=CC4=C(C=C3)OCO4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 3-[[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]amino]piperidine-1-carboxylate](/img/structure/B13859466.png)
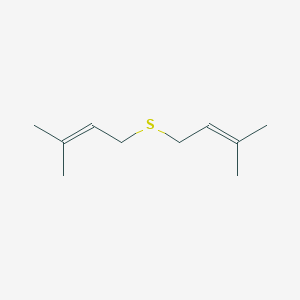
![(17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13859476.png)
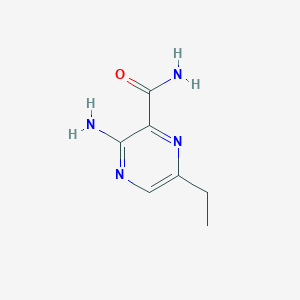
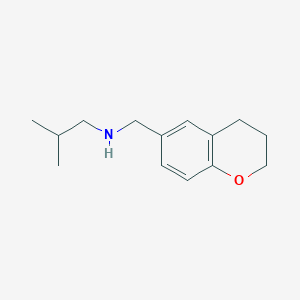
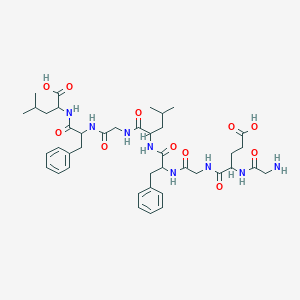
![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2R,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13859517.png)
![N-[(3,5-dichlorophenyl)methyl]aniline](/img/structure/B13859525.png)
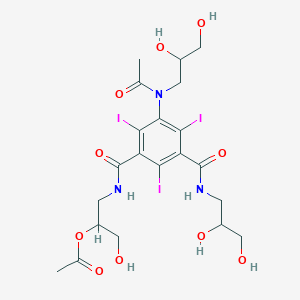
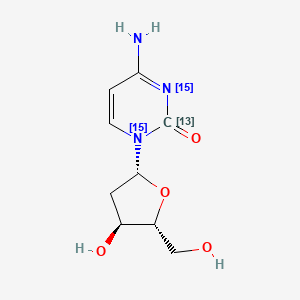
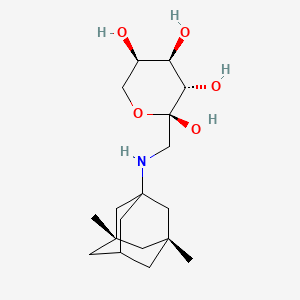
![2-amino-5-hydroxy-1-[3-(1H-indazol-5-yl)-2-methylphenyl]pyridin-4-one](/img/structure/B13859536.png)
![1-Pentanone, 1-[4-(difluoromethyl)phenyl]-5-methoxy-, O-(2-aminoethyl)oxime; 2-[[[1-[4-(Difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxy]ethanamine; Desfluorofluvoxamine; Defluoro fluvoxamine](/img/structure/B13859538.png)
